molecular formula C8H7F2NO2 B7952062 2-(Difluoromethyl)-6-methylnicotinic acid

2-(Difluoromethyl)-6-methylnicotinic acid

Cat. No.: B7952062
M. Wt: 187.14 g/mol
InChI Key: CTXVJGPSGOBEHX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methylnicotinic acid is a fluorinated organic compound characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-6-methylnicotinic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 6-methylpyridine-2-carboxylic acid as the starting material.

  • Difluoromethylation: The pyridine ring is then subjected to difluoromethylation using reagents such as difluorodiazoethane or difluoroacetaldehyde N-triftosylhydrazone.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-methylnicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, amides, and esters.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Heterocyclic compounds with various substituents.

Scientific Research Applications

2-(Difluoromethyl)-6-methylnicotinic acid has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the role of fluorinated molecules in biological processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is used in the development of materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-6-methylnicotinic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological responses.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-methylnicotinic acid

  • 2-(Difluoromethyl)-pyridine derivatives

  • 2-(Monofluoromethyl)-6-methylnicotinic acid

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Properties

IUPAC Name

2-(difluoromethyl)-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)6(11-4)7(9)10/h2-3,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXVJGPSGOBEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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